![molecular formula C44H82O13 B12850701 palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose dipalmitate is an ester derived from sucrose and palmitic acid. It is a non-ionic surfactant with the chemical formula C₄₄H₈₂O₁₃ and a molecular weight of 819.1141 g/mol . This compound is known for its emulsifying properties and is used in various industrial applications, including cosmetics and food products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose dipalmitate can be synthesized through the esterification of sucrose with palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, sucrose dipalmitate is produced using transesterification methods. This involves the reaction of sucrose with methyl or ethyl esters of palmitic acid. The process is catalyzed by either chemical or enzymatic catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose dipalmitate undergoes various chemical reactions, including:
Substitution: The ester groups in sucrose dipalmitate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sucrose dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the cosmetics and food industries as an emulsifier and stabilizer.
Wirkmechanismus
The mechanism of action of sucrose dipalmitate is primarily based on its ability to reduce surface tension and form stable emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize mixtures of water and oil. This property is particularly useful in the formulation of cosmetics and food products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose monopalmitate: An ester of sucrose with one palmitic acid molecule.
Sucrose monostearate: An ester of sucrose with one stearic acid molecule.
Sucrose distearate: An ester of sucrose with two stearic acid molecules.
Uniqueness
Sucrose dipalmitate is unique due to its dual esterification with palmitic acid, which enhances its emulsifying properties compared to monoesters. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Eigenschaften
Molekularformel |
C44H82O13 |
|---|---|
Molekulargewicht |
819.1 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-3-hexadecanoyloxy-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)53-33-44(57-43-41(52)40(51)38(49)34(31-45)54-43)42(39(50)35(32-46)56-44)55-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45-46,49-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1 |
InChI-Schlüssel |
TVGYWUMHPBBDFN-LXCJDVRASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

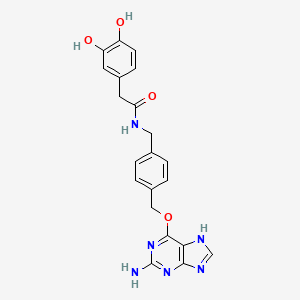
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
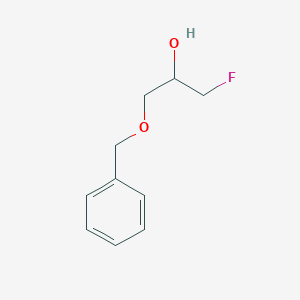
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
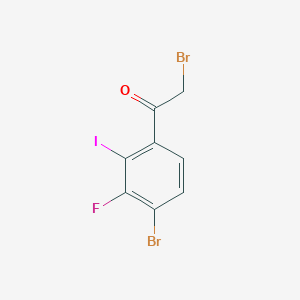
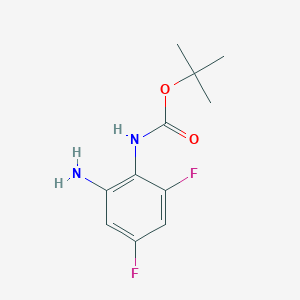
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)


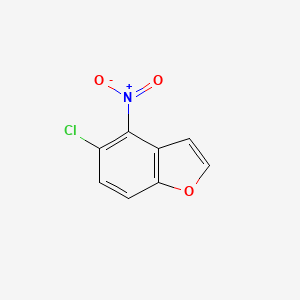
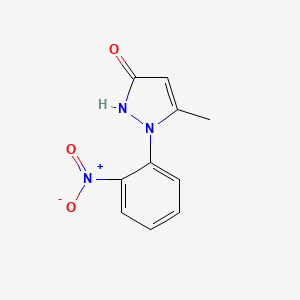
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
